4-Methyl-3-phenyl-1H-pyrazol-1-amine
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Overview
Description
4-Methyl-3-phenyl-1H-pyrazol-1-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-1H-pyrazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-5-pyrazolone with hydrazine hydrate under reflux conditions. This reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired pyrazole .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted under mild to moderate conditions depending on the nucleophile.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
4-Methyl-3-phenyl-1H-pyrazol-1-amine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-Methyl-3-phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved include inhibition of inflammatory mediators and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-amine
- 4-Amino-3-methyl-1-phenyl-1H-pyrazole
- 5-Amino-3-phenyl-1H-pyrazole
Comparison: Compared to these similar compounds, 4-Methyl-3-phenyl-1H-pyrazol-1-amine exhibits unique properties due to the presence of the methyl group at position 4. This substitution can influence its reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
99939-02-3 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
4-methyl-3-phenylpyrazol-1-amine |
InChI |
InChI=1S/C10H11N3/c1-8-7-13(11)12-10(8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 |
InChI Key |
VWLMOTIPDQCTRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C2=CC=CC=C2)N |
Origin of Product |
United States |
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